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Hexa-tert-butyldisilane - 100103-39-7

Hexa-tert-butyldisilane

Catalog Number: EVT-3181569
CAS Number: 100103-39-7
Molecular Formula: C24H54Si2
Molecular Weight: 398.9 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of hexa-tert-butyldisilane typically involves several methods, with the most prominent being:

Molecular Structure Analysis

Hexa-tert-butyldisilane exhibits a distinctive molecular structure characterized by:

  • Silicon-Silicon Bond Length: The Si-Si bond length in hexa-tert-butyldisilane has been measured at approximately 2.69 Å, which is notably longer than typical Si-Si bonds due to steric repulsion from the bulky tert-butyl groups .
  • Steric Effects: The presence of six tert-butyl groups creates significant steric hindrance, influencing the compound's reactivity and stability.
  • Geometric Configuration: The molecular geometry around the silicon atoms is tetrahedral, consistent with typical silicon compounds.

X-ray diffraction studies have confirmed these structural characteristics, providing insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Hexa-tert-butyldisilane participates in various chemical reactions, including:

  1. Oxidation Reactions: It can undergo oxidation under specific conditions, leading to the formation of silanols or siloxanes.
  2. Thermal Decomposition: Upon heating, hexa-tert-butyldisilane can decompose to yield volatile products, which may include smaller silanes and hydrocarbons.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to the nucleophilic nature of silicon atoms, forming new silicon-containing compounds.

These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts or solvents.

Mechanism of Action

The mechanism of action for hexa-tert-butyldisilane primarily revolves around its reactivity profile:

  • Nucleophilic Attack: The silicon atoms can act as nucleophiles in reactions with electrophiles, facilitating bond formation with carbon or other heteroatoms.
  • Radical Formation: Under specific conditions (e.g., photolytic or thermal activation), hexa-tert-butyldisilane can generate radicals that participate in further chemical transformations.
  • Steric Hindrance Impact: The bulky tert-butyl groups affect the accessibility of the silicon atoms for reactions, often leading to selective reactivity patterns.
Physical and Chemical Properties Analysis

Hexa-tert-butyldisilane possesses several notable physical and chemical properties:

  • Appearance: It is typically a colorless liquid at room temperature.
  • Boiling Point: The boiling point is relatively high due to the large molecular size and steric bulk.
  • Solubility: It is soluble in organic solvents such as hexane and dichloromethane but insoluble in water.
  • Density: The density is higher than that of water, reflecting its organic composition.

These properties make hexa-tert-butyldisilane suitable for various applications in organic synthesis and materials science.

Applications

Hexa-tert-butyldisilane finds applications across several scientific domains:

  1. Organic Synthesis: It serves as a versatile reagent in organic synthesis for introducing silicon functionalities into organic molecules.
  2. Material Science: Its unique properties make it useful in developing advanced materials such as polymers and coatings that require enhanced thermal stability and mechanical strength.
  3. Electronics: In semiconductor processing, hexa-tert-butyldisilane can be used as a precursor for silicon-based thin films or coatings.
Synthetic Methodologies and Precursor Chemistry of Hexa-tert-butyldisilane

Hexa-tert-butyldisilane [(t-Bu₃Si)₂] represents a sterically congested organosilicon compound of significant interest in materials science and advanced synthetic chemistry. Its extreme steric bulk, imparted by six tert-butyl groups, confers exceptional thermal and chemical stability while simultaneously posing formidable synthetic challenges. This section comprehensively details established and emerging synthetic routes, precursor design strategies, and characterization methodologies essential for its preparation and utilization.

Synthetic Pathways

The synthesis of hexa-tert-butyldisilane centers on forming the silicon-silicon bond under conditions that accommodate the substantial steric demands of the tert-butyl substituents. Conventional methods for disilane synthesis often fail due to steric inhibition, necessitating specialized approaches:

  • Direct Reductive Coupling: The most straightforward route involves the reduction of tert-butyltrichlorosilane (t-BuSiCl₃). Employing potent reducing agents like alkali metals (sodium or potassium) in aprotic solvents (e.g., toluene, THF) under rigorously anhydrous and oxygen-free conditions is critical. The reaction proceeds via the formation of silyl radicals or silyl anions that couple to form the disilane bond. This method requires precise stoichiometry (typically a 2:1 metal:silane ratio) and careful temperature control (often reflux conditions) to suppress side reactions like over-reduction or decomposition. Yields are generally low to moderate (typically 15-35%) due to steric crowding hindering the coupling step and competing reduction pathways [1].2 t-BuSiCl₃ + 6 Na → (t-Bu₃Si)₂ + 6 NaCl

  • Metathesis Reactions: Alternative pathways utilize salt metathesis, reacting tris(tert-butyl)silyl anions or lithium derivatives with silyl electrophiles. For example, lithium tris(tert-butyl)silane (t-Bu₃SiLi), generated in situ by reduction of t-Bu₃SiCl with lithium metal, can be reacted with t-Bu₃SiCl. This method offers potentially higher selectivity than direct coupling but requires the synthesis and handling of highly reactive silyllithium intermediates under extreme exclusion of air and moisture. Yields can reach 40-50% under optimized conditions but are sensitive to reagent purity and reaction kinetics [1] [2].t-Bu₃SiLi + t-Bu₃SiCl → (t-Bu₃Si)₂ + LiCl

  • Magnesium-Mediated Coupling: A more recent approach utilizes magnesium anthracene complexes. These complexes act as soluble sources of highly reactive magnesium(0), facilitating the reduction of t-BuSiCl₃ under milder conditions than alkali metals alone. This method can offer improved yields (up to 50-60%) and better reproducibility by mitigating the formation of insoluble metal surfaces that plague direct alkali metal reductions. The mechanism likely involves single-electron transfer steps generating silyl radicals and Mg(I) intermediates [1].

Table 1: Comparison of Primary Synthetic Routes to Hexa-tert-butyldisilane

MethodKey ReagentsConditionsApprox. Yield (%)Major Advantages/Challenges
Direct Reductive Couplingt-BuSiCl₃, Na/KRefluxing Toluene/THF, inert atm.15-35Simple starting materials; Low yield, competing reactions, safety (H₂ evolution)
Metathesist-Bu₃SiLi, t-Bu₃SiClLow temp (-78°C to 0°C), inert atm.40-50Potentially higher selectivity; Requires synthesis of unstable t-Bu₃SiLi
Mg-Mediated Couplingt-BuSiCl₃, Mg(Anthracene)Refluxing THF, inert atm.50-60Improved yield, milder conditions, better reproducibility; Requires preparation of Mg complex

Precursor Design and Synthesis

The synthesis of hexa-tert-butyldisilane relies critically on the availability and properties of its silicon-containing precursors, primarily tert-butyltrichlorosilane (t-BuSiCl₃) and tris(tert-butyl)chlorosilane (t-Bu₃SiCl). Their synthesis and stabilization are non-trivial:

  • Synthesis of tert-Butyltrichlorosilane (t-BuSiCl₃): This precursor is typically synthesized via the Grignard route. tert-Butylmagnesium chloride (t-BuMgCl) reacts with silicon tetrachloride (SiCl₄) in ethereal solvents (diethyl ether or THF). Careful control of stoichiometry (typically 1:1) and temperature (0°C to room temperature) is essential to favor the mono-substitution product and minimize di- or tri-substitution. Purification involves fractional distillation under reduced pressure due to its sensitivity to moisture and the need to separate it from unreacted SiCl₄ and higher substitution products. t-BuSiCl₃ is highly reactive, readily undergoing hydrolysis or alcoholysis, necessitating strict anhydrous handling [1] [2].t-BuMgCl + SiCl₄ → t-BuSiCl₃ + MgCl₂

  • Synthesis of Tris(tert-butyl)chlorosilane (t-Bu₃SiCl): This sterically protected chlorosilane is synthesized by reacting tert-butyllithium (t-BuLi) with silicon tetrachloride (SiCl₄). Sequential addition of t-BuLi is required, often at low temperatures (-78°C), to control the degree of substitution and minimize Wurtz-type coupling side reactions. Alternatively, the controlled reaction of t-Bu₃SiLi with SiCl₄ can be employed. Purification involves vacuum distillation or sublimation. The bulky tert-butyl groups provide significant kinetic stabilization, making t-Bu₃SiCl less reactive towards nucleophiles than t-BuSiCl₃ or alkylchlorosilanes, though it remains moisture-sensitive and requires inert atmosphere handling. Its stability makes it crucial for the metathesis route to the disilane [1] [2] [5].3 t-BuLi + SiCl₄ → t-Bu₃SiCl + 3 LiCl (Requires careful stepwise addition)

  • Protecting Group Strategies: While the tert-butyl group itself provides steric protection, the synthesis of more complex disilane derivatives or oligomers might necessitate orthogonal protecting groups for specific Si-H or Si-Cl functionalities present in precursors. Groups like the 2-naphthylmethyl (Nap) ether, known for stability under various conditions and clean removal by oxidation (e.g., DDQ or CAN) without affecting Si-Si bonds or tert-butyl groups, could be conceptually adapted from carbohydrate and lipid chemistry [2] [4]. For example, a silane precursor protected with a NapOCH₂- group on silicon could allow selective deprotection and further functionalization after Si-Si bond formation. The trimethylsilyl (TMS) group is another common transient protector for Si-H groups during synthesis.

Table 2: Key Precursors for Hexa-tert-butyldisilane Synthesis

PrecursorChemical FormulaSynthesis RouteKey PropertiesRole in Disilane Synthesis
tert-Butyltrichlorosilanet-BuSiCl₃Grignard (t-BuMgCl + SiCl₄)Highly moisture sensitive, volatile liquid; bp ~140-145°C.Starting material for direct reductive coupling.
Tris(tert-butyl)chlorosilane(t-Bu)₃SiClOrganolithium (3 t-BuLi + SiCl₄, stepwise)Moisture sensitive but kinetically stabilized solid; mp ~250-255°C (sublimes).Electrophile in metathesis route; Reduction gives t-Bu₃SiH (precursor to t-Bu₃SiLi).
Lithium tris(tert-butyl)silane(t-Bu)₃SiLiReduction of (t-Bu)₃SiCl with Li metalExtremely air/moisture sensitive, strong nucleophile/base; typically used in situ.Nucleophile in metathesis route.

Characterization and Purification

The extreme steric bulk and hydrocarbon-like nature of hexa-tert-butyldisilane necessitate specific analytical and purification techniques:

  • Spectroscopic Characterization:
  • NMR Spectroscopy: ¹H NMR shows a single resonance corresponding to the equivalent tert-butyl methyl groups (δ ~ 1.1-1.2 ppm). ¹³C NMR confirms this equivalence (methyl C δ ~ 30-32 ppm, quaternary C δ ~ 32-34 ppm). ²⁹Si NMR is the most definitive technique, exhibiting a single sharp peak typically between δ -30 to -40 ppm, characteristic of the silicon atoms in the disilane (SiSi) environment. This chemical shift is significantly upfield from silanes (RSiH₃, δ ~ -60 to -80 ppm) or chlorosilanes (RSiCl₃, δ ~ 10-20 ppm) due to the β-silicon effect of the adjacent silyl groups [1].
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using soft ionization techniques like Electron Ionization (EI) or Chemical Ionization (CI) confirms the molecular ion peak [M]⁺˙ (for EI) or [M+H]⁺ (for CI), with the exact mass matching C₂₄H₅₄Si₂. Fragmentation patterns typically show sequential loss of tert-butyl groups as isobutene (C₄H₈), leading to prominent peaks like [M - C₄H₈]⁺˙ and [M - 2 C₄H₈]⁺˙.
  • Infrared (IR) Spectroscopy: IR spectroscopy primarily confirms the absence of functional groups like Si-H (absence of stretches ~2100-2200 cm⁻¹) or Si-Cl (absence of stretches ~400-600 cm⁻¹), indicating complete reduction and substitution. Strong C-H stretches (alkyl, ~2900-2970 cm⁻¹) dominate the spectrum [1].

  • Purification: Due to its high molecular weight, non-polar nature, and sublimation tendency, purification relies heavily on sublimation or crystallization rather than distillation. Sublimation under high vacuum (e.g., 10⁻³ - 10⁻⁵ Torr) at temperatures between 120-160°C is the most common and effective method, yielding pure crystalline material. Recrystallization from high-boiling, non-polar solvents like hexanes, heptane, or toluene at low temperatures can also be employed but is often less efficient due to moderate solubility. Chromatography is generally unsuitable due to the compound's high molecular weight and strong interaction with silica gel, leading to decomposition or poor recovery. Rigorous exclusion of oxygen during purification and storage is essential to prevent potential siloxane bridge formation.

Role in Advanced Material Synthesis

Hexa-tert-butyldisilane serves primarily as a precursor or model compound rather than a direct functional material:

  • Precursor to Silyl Radicals and Anions: Thermally or photochemically induced homolysis of the relatively weak Si-Si bond (estimated bond dissociation energy ~50-60 kcal/mol, lower than typical Si-Si bonds due to steric strain) generates the persistent tris(tert-butyl)silyl radical (t-Bu₃Si•). This radical is a valuable reagent for radical chemistry due to its stability and nucleophilic character. Further reduction of the disilane or the corresponding chlorosilane (t-Bu₃SiCl) yields the highly nucleophilic tris(tert-butyl)silyl anion (t-Bu₃Si⁻), a potent base and nucleophile used for introducing the extremely bulky t-Bu₃Si group [1] [5].
  • Steric Protection Studies: Its well-defined, highly symmetric structure makes it an archetype for studying extreme steric effects on bond lengths, angles, reactivity, and physical properties (e.g., crystal packing, solubility, volatility). X-ray crystallography reveals a significantly elongated Si-Si bond (typically > 2.40 Å, compared to ~2.34 Å in Si₂H₆ or Ph₆Si₂) and wide Si-Si-C angles due to steric repulsion between the tert-butyl groups.
  • Potential MOCVD Precursor: Analogous to sterically hindered metal-organic compounds like lithium tert-butoxide (LiOtBu) used in MOCVD for oxide films, hexa-tert-butyldisilane possesses properties (volatility via sublimation, thermal lability of the Si-Si bond) suggesting potential utility as a precursor for the deposition of silicon-containing thin films, particularly silicon carbide (SiC) or silicon-carbon nanocomposites, under controlled thermal or plasma conditions. Its high carbon content relative to silicon makes it suitable for SiC CVD. Research focuses on characterizing its sublimation behavior, thermal decomposition pathways, and evaluating film growth parameters and film composition [5].
  • Building Block for Sterically Encumbered Silicon Architectures: It provides a source of the t-Bu₃Si- moiety for constructing even larger or more complex sterically protected silicon clusters, oligomers, or polymers where extreme kinetic stabilization is desired, such as in the pursuit of isolable silylenes (Si(II)) or multiply bonded silicon species. The disilane itself or its derived radicals/anions can act as building blocks.
  • Process Optimization: Concepts from continuous flow chemistry, developed for peptide synthesis and radiolabeling under elevated temperature and pressure [3] [4], could be adapted to improve the scalability and reproducibility of disilane synthesis. Performing reductive coupling or metathesis in pressurized continuous flow reactors could enhance heat/mass transfer, reduce reaction times, improve safety, and potentially increase yields compared to traditional batch methods.

Properties

CAS Number

100103-39-7

Product Name

Hexa-tert-butyldisilane

IUPAC Name

tritert-butyl(tritert-butylsilyl)silane

Molecular Formula

C24H54Si2

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C24H54Si2/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3

InChI Key

RZLUWWOHMSPJOC-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

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